molecular formula C17H17N3O5S B11491148 N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]thiophene-2-carboxamide

N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]thiophene-2-carboxamide

Cat. No.: B11491148
M. Wt: 375.4 g/mol
InChI Key: AKBOWVSSUCJRNM-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a nitrophenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes the nitration of a suitable precursor to introduce the nitro group, followed by the formation of the thiophene ring through cyclization reactions. The morpholine moiety is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]benzamide
  • N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]furan-2-carboxamide

Uniqueness

N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties compared to similar compounds with benzene or furan rings

Properties

Molecular Formula

C17H17N3O5S

Molecular Weight

375.4 g/mol

IUPAC Name

N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H17N3O5S/c1-11-13(18-16(21)15-3-2-8-26-15)9-12(10-14(11)20(23)24)17(22)19-4-6-25-7-5-19/h2-3,8-10H,4-7H2,1H3,(H,18,21)

InChI Key

AKBOWVSSUCJRNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N2CCOCC2)NC(=O)C3=CC=CS3

Origin of Product

United States

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